molecular formula C6H5NS B1252704 4H-thieno[3,2-b]pyrrole CAS No. 250-94-2

4H-thieno[3,2-b]pyrrole

Cat. No.: B1252704
CAS No.: 250-94-2
M. Wt: 123.18 g/mol
InChI Key: DWAIOCIOSRZZHO-UHFFFAOYSA-N
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Description

4H-thieno[3,2-b]pyrrole is a heterocyclic compound that consists of a fused ring system containing both thiophene and pyrrole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors. One common method is the Fiesselmann reaction, which involves the cyclization of 4-azido-5-arylthiophene-2-carboxylates under photochemical or thermal conditions . Another approach involves the use of N-substituted thienopyrrolecarboxylate esters, which are converted to carboxylic acids through alkaline hydrolysis, followed by amidation reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including acylation, oxidation, and substitution reactions. For instance, acylation of 4-substituted this compound-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride yields mixed bis-acylhydrazines .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include chloroacetyl chloride, dichloroacetyl chloride, methacryloyl chloride, and hydrazine hydrate. Reaction conditions often involve boiling ethanol for hydrazide formation and lead tetraacetate for oxidation reactions .

Major Products: The major products formed from these reactions include various acylhydrazines, diazenes, and functionalized derivatives that can be further modified for specific applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4H-thieno[3,2-b]pyrrole include dithieno[3,2-b:2’,3’-d]pyrrole and pyrrolo[3,2-b]pyrrole-1,4-dione . These compounds share structural similarities but differ in their electronic properties and reactivity.

Uniqueness: this compound is unique due to its fused ring system, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents .

Properties

IUPAC Name

4H-thieno[3,2-b]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-7-5-2-4-8-6(1)5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAIOCIOSRZZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508321
Record name 4H-Thieno[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250-94-2
Record name 4H-Thieno[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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